Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate
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Overview
Description
Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate is a chemical compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine core with a bromine atom at the 8th position and an ethyl ester group at the 2nd position.
Preparation Methods
The synthesis of ethyl 8-bromo-1,6-naphthyridine-2-carboxylate typically involves the bromination of a naphthyridine precursor followed by esterification. One common synthetic route includes the reaction of 8-bromo-1,6-naphthyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as arylboronic acids, to form monoarylated or diarylated naphthyridines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is utilized in studies investigating the structure-activity relationships of naphthyridine derivatives.
Industrial Applications: It finds use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-1,6-naphthyridine-2-carboxylate is not fully elucidated. naphthyridine derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their biological effects . The bromine atom and the ester group may play roles in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxamide: Another brominated naphthyridine with potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 8-bromo-1,6-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-4-3-7-5-13-6-8(12)10(7)14-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPURXXDOLWZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NC=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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